

pre-analytical variables affecting serum fructosamine stability

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Compound of Interest

Compound Name: **Fructosamine**

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Technical Support Center: Serum Fructosamine Assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding pre-analytical variables that can impact the stability and accuracy of serum **fructosamine** measurements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing serum samples intended for **fructosamine** analysis?

For short-term storage, refrigeration at 2–8 °C is recommended, as serum **fructosamine** is stable for at least 7 days at this temperature.^[1] For long-term storage, freezing is necessary. Samples are stable for 3 months at -20 °C and up to 6 months at -90 °C.^[1] Some studies suggest that storage at -70°C or lower is preferable to minimize in vitro glycation, which can occur at -20°C.^{[2][3]}

Q2: How long can I store serum samples at different temperatures before **fructosamine** levels are affected?

The stability of serum **fructosamine** is highly dependent on storage temperature. Leaving samples at room temperature for more than a few hours is not recommended as it can lead to a decrease in **fructosamine** concentrations compared to a fresh sample.^[4] At refrigerator

temperature (2-8°C), samples are generally stable for up to two weeks.[5][6] For longer-term storage, freezing is essential.

Q3: Does hemolysis affect serum **fructosamine results?**

Yes, hemolysis can interfere with **fructosamine** assays. Hemoglobin contamination greater than 0.25 g/dL can affect results because glycated hemoglobin can react in a similar manner to **fructosamine**.[1] Some sources state that a hemolytic index greater than 100 may affect results, though it is not always specified if this causes an increase or decrease.[7] It is recommended to use non-hemolyzed serum for the most accurate results, as hemolysis can lower **fructosamine** levels.[8] Moderately to markedly hemolyzed samples are considered unsuitable for testing.[9]

Q4: Can lipemia (high lipid content) in a sample interfere with the **fructosamine assay?**

The information regarding lipemia is conflicting. Some product information sheets state that lipemia does not interfere with the assay.[7] However, other studies have found that lipemia can negatively affect the test.[10] It is advisable to consult the specific assay manufacturer's guidelines regarding lipemic samples.

Q5: What is the impact of icterus (high bilirubin) on **fructosamine measurements?**

Icterus can affect **fructosamine** results. High levels of bilirubin have been shown to positively affect the test, leading to falsely elevated **fructosamine** values.[10][11] One study noted no interference up to an icteric index of 5 units.[7] Caution should be exercised when interpreting **fructosamine** results from icteric samples.

Q6: Is it necessary to separate serum from cells immediately after blood collection?

Yes, it is crucial to separate serum from cells as soon as possible after collection.[1] IDEXX recommends separating serum from cells within 30 minutes of collection.[8] For EDTA or lithium heparin plasma or serum samples, separation should occur within 3 hours.[5] Delayed separation can lead to a decrease in glucose concentrations due to cellular consumption, which can indirectly affect protein glycation over time.[7]

Q7: Can I use plasma instead of serum for **fructosamine analysis?**

Yes, either serum or plasma (EDTA or lithium heparin) can be used.[\[5\]](#)[\[7\]](#) However, it is recommended to use the same sample type consistently for monitoring a patient over time.[\[5\]](#) Some sources recommend serum as it tends to be purer than other sample types.[\[8\]](#)

Q8: Do freeze-thaw cycles affect **fructosamine** stability?

It is generally recommended to avoid repeated freeze-thaw cycles.[\[1\]](#) While the **fructosamine**-protein adduct is chemically stable, repeated freezing and thawing of plasma could lead to proteinase activity or protein precipitation, which might affect the assay.[\[12\]](#)

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Fructosamine levels are lower than expected.	Improper sample storage: Sample was stored at room temperature for an extended period or refrigerated for more than two weeks.[4]	For future samples, ensure storage at 2-8°C for no longer than 14 days or freeze at -20°C or -80°C for longer durations.[5][6]
Hemolysis: The sample is visibly hemolyzed.[8]	Recollect the sample, taking care to avoid hemolysis. Do not use samples with moderate to marked hemolysis.[9]	
Lipemia: The sample is lipemic (depending on the assay method).[10]	Consult the assay manufacturer's instructions regarding lipemic samples. Ultracentrifugation may be required to clear the lipids.	
Low serum protein/albumin: The patient has hypoproteinemia or hypoalbuminemia.[13][14]	Fructosamine levels should be interpreted with caution in patients with low serum protein. The test may not be reliable if serum albumin is below 3.0 g/dL.[14]	
Fructosamine levels are higher than expected.	Icterus: The sample is icteric (high bilirubin).[10][11]	Interpret results with caution. The presence of bilirubin can falsely elevate fructosamine levels.
In vitro glycation: Samples were stored for an extended period, especially at -20°C.[2][3]	For long-term storage, use temperatures of at least -70°C to minimize in vitro glycation.	
High serum protein: The patient has hyperproteinemia.[4]	Fructosamine levels can be increased in the presence of high serum protein concentrations.	

High variability in serial fructosamine measurements.	Inconsistent sample type: Switching between serum and plasma for the same patient.	Use the same sample type (serum or a specific plasma type) for all measurements for a given patient. [5]
Variable storage conditions: Inconsistent storage temperature or duration between sample collections.	Standardize the sample handling and storage protocol for all samples from a patient being monitored.	
Individual specimen variation: Significant variation can be seen in individual specimens even under controlled storage. [2]	Small changes in fructosamine concentrations between consecutively drawn specimens that have been stored should be interpreted cautiously. [2]	

Data Presentation: Serum Fructosamine Stability

Table 1: Effect of Storage Temperature and Duration on Serum **Fructosamine** Stability

Storage Temperature	Duration	Stability	Source(s)
Room Temperature	> a few hours	Unacceptable, concentration may decrease.	[4]
Refrigerated (2–8 °C)	Up to 7 days	Stable.	[1]
Refrigerated (2–8 °C)	Up to 2 weeks	Stable.	[5][6]
Frozen (-20 °C)	Up to 5 weeks	Stable.	[5]
Frozen (-20 °C)	Up to 3 months	Stable.	[1]
Frozen (-20 °C)	2 to 16 months	Potential for in vitro glycation, leading to increased variability.	[2]
Frozen (-70 °C)	2 to 16 months	Preferable for long-term storage to minimize pre-analytical variation.	[2][3]
Frozen (-90 °C)	Up to 6 months	Stable.	[1]

Table 2: Impact of Interfering Substances on Serum **Fructosamine** Measurement

Interfering Substance	Effect on Fructosamine Level	Notes	Source(s)
Hemolysis	Can decrease or interfere with the assay.	Hemoglobin >0.25 g/dL can interfere. Glycated hemoglobin reacts similarly to fructosamine.	[1][8]
Lipemia	Conflicting reports (no effect or negative effect).	The effect may be assay-dependent.	[7][10]
Icterus (Bilirubin)	Can cause falsely elevated results.	Interference may occur at an icteric index > 5 units.	[7][10][11]

Experimental Protocols

Protocol 1: Evaluation of Serum **Fructosamine** Stability During Storage

This protocol is based on the methodology described by Koskinen & Irlala (1988).[\[2\]](#)

- Sample Collection: Obtain serum specimens from individuals.
- Aliquoting: Divide each serum sample into multiple aliquots to be stored under different conditions.
- Baseline Measurement: Analyze one aliquot from each sample immediately to establish a baseline **fructosamine** concentration.
- Storage:
 - Store aliquots at -20 °C.
 - Store aliquots at -70 °C.

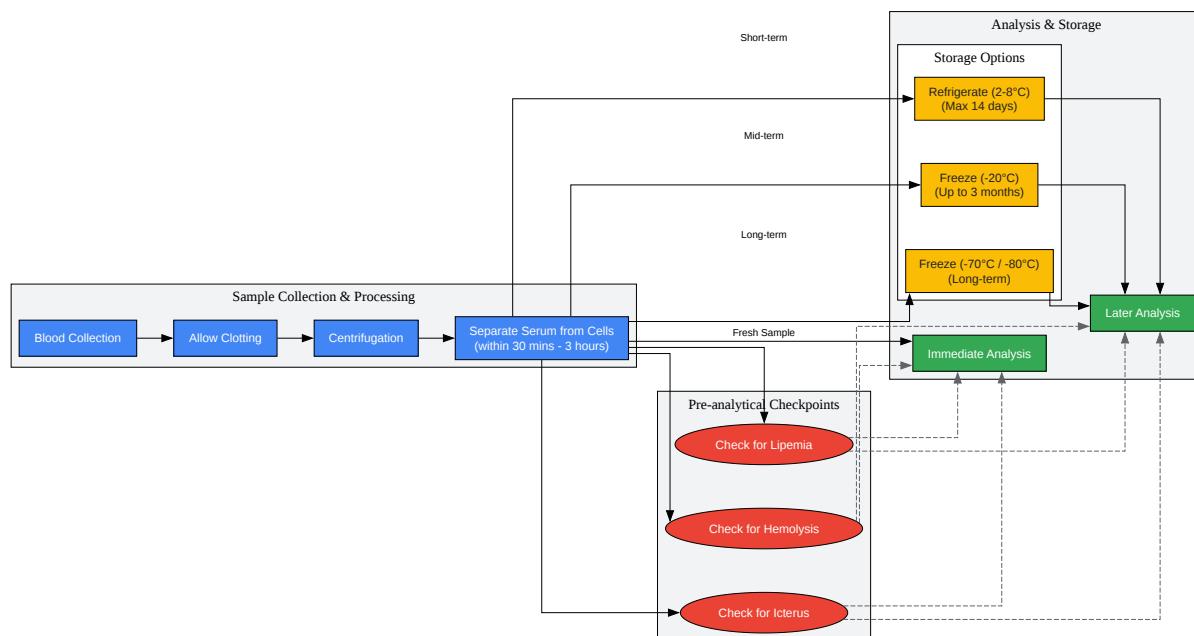
- Time Points: Analyze the stored aliquots at predefined time points (e.g., 2 months, 8 months, and 16 months).
- Analysis: Measure the **fructosamine** concentration in each aliquot at each time point.
- Data Evaluation: Calculate the percentage change in **fructosamine** concentration for each aliquot relative to its baseline value. Compare the mean percentage changes and the range of individual changes between the different storage temperatures.

Protocol 2: Assessment of Interfering Substances

This protocol is a generalized approach based on studies evaluating hemolysis, icterus, and lipemia.[\[15\]](#)

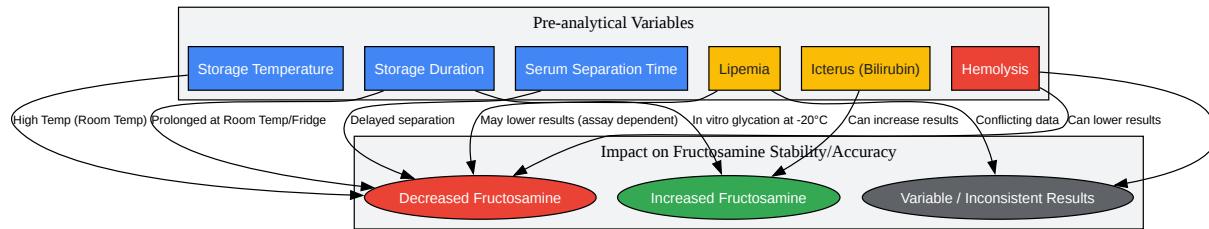
- Sample Pooling: Prepare three pools of normal human serum.
- Spiking with Interferents:
 - Hemolysis: Prepare a hemolysate from packed red blood cells. Spike one serum pool with increasing concentrations of the hemolysate.
 - Icterus: Prepare stock solutions of bilirubin. Spike the second serum pool with increasing concentrations of bilirubin.
 - Lipemia: Use a commercially available triglyceride-rich lipoprotein solution. Spike the third serum pool with increasing concentrations of this solution.
- Baseline Measurement: Measure the **fructosamine** concentration in the un-spiked serum pools.
- Analysis of Spiked Samples: Measure the **fructosamine** concentration in each of the spiked samples.
- Data Evaluation: Compare the **fructosamine** results of the spiked samples to the baseline values. Determine the concentration of each interferent at which a significant deviation from the baseline **fructosamine** level occurs.

Visualizations



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Caption: Workflow for serum **fructosamine** sample handling and analysis.



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Caption: Impact of pre-analytical variables on **fructosamine** results.

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